molecular formula C15H23ClS B12607155 1-(Chloromethyl)-4-(octylsulfanyl)benzene CAS No. 650597-42-5

1-(Chloromethyl)-4-(octylsulfanyl)benzene

Cat. No.: B12607155
CAS No.: 650597-42-5
M. Wt: 270.9 g/mol
InChI Key: SPSLJTMYFWUCGC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(octylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and an octylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(octylsulfanyl)benzene typically involves the chloromethylation of 4-(octylsulfanyl)benzene. This can be achieved through the reaction of 4-(octylsulfanyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(octylsulfanyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

1-(Chloromethyl)-4-(octylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(octylsulfanyl)benzene involves its ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as a leaving group. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-(methylsulfanyl)benzene: Similar structure but with a shorter alkyl chain on the sulfanyl group.

    1-(Chloromethyl)-4-(ethylsulfanyl)benzene: Another analog with a different alkyl chain length.

    1-(Chloromethyl)-4-(butylsulfanyl)benzene: Features a butyl group instead of an octyl group.

Uniqueness

1-(Chloromethyl)-4-(octylsulfanyl)benzene is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.

Properties

CAS No.

650597-42-5

Molecular Formula

C15H23ClS

Molecular Weight

270.9 g/mol

IUPAC Name

1-(chloromethyl)-4-octylsulfanylbenzene

InChI

InChI=1S/C15H23ClS/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12-13H2,1H3

InChI Key

SPSLJTMYFWUCGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=CC=C(C=C1)CCl

Origin of Product

United States

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